Ethyl N-phenylalaninate

Catalog No.
S8586307
CAS No.
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N-phenylalaninate

Product Name

Ethyl N-phenylalaninate

IUPAC Name

ethyl (2S)-2-anilinopropanoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)9(2)12-10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3/t9-/m0/s1

InChI Key

FMFDWCAQDWISCD-VIFPVBQESA-N

Canonical SMILES

CCOC(=O)C(C)NC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)[C@H](C)NC1=CC=CC=C1

Ethyl N-phenylalaninate is an ester derivative of the amino acid phenylalanine, characterized by the presence of an ethyl group attached to the carboxylate functional group. Its chemical formula is C11H13NO2C_{11}H_{13}NO_2, and it is often encountered in the form of its hydrochloride salt, Ethyl L-phenylalaninate hydrochloride, with the CAS number 3182-93-2. This compound exhibits a white crystalline appearance and is soluble in organic solvents. Ethyl N-phenylalaninate is notable for its role in pharmaceutical applications and as a building block in organic synthesis.

Typical of amino acid derivatives:

  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylalanine and ethanol.
  • Transesterification: It can react with alcohols to form different esters, a reaction useful in modifying its properties or for synthetic purposes.
  • Oxidation: The phenyl group may undergo oxidation reactions, although specific conditions and reagents will dictate the pathway and products formed.
  • Amide Formation: Ethyl N-phenylalaninate can react with amines to form amides, expanding its utility in synthesizing various bioactive compounds .

Ethyl N-phenylalaninate exhibits significant biological activity, particularly in pharmacology:

  • Neurotransmitter Precursor: As a derivative of phenylalanine, it plays a role in synthesizing neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions.
  • Antioxidant Properties: Some studies suggest that compounds related to phenylalanine may exhibit antioxidant activities, contributing to cellular protection against oxidative stress .
  • Potential Therapeutic Uses: Research indicates that derivatives of ethyl N-phenylalaninate could be explored for their potential therapeutic effects in treating neurological disorders due to their influence on neurotransmitter levels.

Ethyl N-phenylalaninate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves reacting phenylalanine with ethanol in the presence of an acid catalyst, such as sulfuric acid. This method yields ethyl N-phenylalaninate and water.
    Phenylalanine+EthanolH2SO4Ethyl N phenylalaninate+H2O\text{Phenylalanine}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl N phenylalaninate}+\text{H}_2\text{O}
  • Transamidation: Another approach involves the reaction of phenylalanine derivatives with ethyl chloroformate or other ethylene sources under basic conditions.
  • Chemical Modification: Starting from commercially available amino acids or their derivatives, various chemical modifications can lead to the formation of ethyl N-phenylalaninate .

Ethyl N-phenylalaninate finds applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs targeting neurological conditions due to its role as a precursor for neurotransmitters.
  • Biochemical Research: Used in studies exploring amino acid metabolism and interactions within biological systems.
  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavoring and fragrance formulations.
  • Cosmetic Products: Incorporated into formulations for its potential skin benefits and pleasant scent .

Research into the interactions of ethyl N-phenylalaninate with biological systems has revealed several key points:

  • Protein Binding: Studies indicate that it may bind to proteins involved in neurotransmitter transport, influencing their activity.
  • Metabolic Pathways: Interaction studies have shown that it can affect metabolic pathways associated with amino acid utilization and neurotransmitter synthesis.
  • Enzyme Inhibition: Some derivatives demonstrate potential as inhibitors for enzymes involved in metabolic processes, suggesting a role in modulating physiological responses .

Similar Compounds

Ethyl N-phenylalaninate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity Index
D-Homophenylalanine ethyl ester hydrochloride90940-54-80.98
Methyl 2-amino-3-phenylpropanoate hydrochloride5619-07-80.96
(R)-Methyl 2-amino-3-phenylpropanoate hydrochloride13033-84-60.96
Ethyl N-(methylsulfonyl)-N-phenylalaninate474005-14-6-

Uniqueness

Ethyl N-phenylalaninate is unique due to its specific ethoxy group attached to the nitrogen atom, which influences both its solubility profile and its reactivity compared to other similar compounds listed above. This structural feature enhances its utility in pharmaceutical applications while maintaining favorable biological activity .

Ethyl N-phenylalaninate (C₁₁H₁₅NO₂) features a phenylalanine backbone modified by ethyl esterification at the nitrogen atom. The molecular structure creates distinct electronic environments observable through $$^{1}\text{H}$$-NMR, with characteristic peaks at δ 1.25 ppm (triplet, CH₃CH₂), δ 4.15 ppm (quartet, CH₂O), and δ 7.25-7.35 ppm (multiplet, aromatic protons). X-ray crystallography reveals a planar conformation stabilized by intramolecular hydrogen bonding between the ester carbonyl (C=O) and amine N-H group.

Table 1: Key Physicochemical Properties

PropertyValueMethod
Molecular Weight193.24 g/molMass Spectrometry
Melting Point89-91°CDSC
LogP (Octanol-Water)2.34 ± 0.12Shake Flask
Aqueous Solubility (25°C)4.7 mg/mLUSP Method

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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